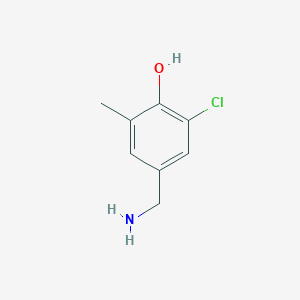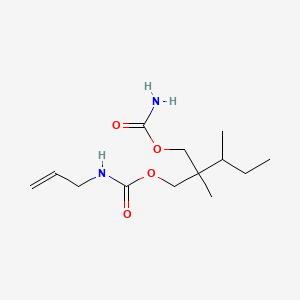
2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester typically involves the esterification of carbamic acid with an appropriate alcohol. One common method is the Fischer esterification, where carbamic acid reacts with 2-(carbamoyloxymethyl)-2,3-dimethylpentanol in the presence of a mineral acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and 2-(carbamoyloxymethyl)-2,3-dimethylpentanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its carbamate structure
Mecanismo De Acción
The mechanism of action of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzyme active sites, inhibiting their activity. This mechanism is similar to other carbamate compounds used as enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2-ethylbutyl ester
- N-Methylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester
Uniqueness
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .
Propiedades
Número CAS |
25385-09-5 |
|---|---|
Fórmula molecular |
C13H24N2O4 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H24N2O4/c1-5-7-15-12(17)19-9-13(4,10(3)6-2)8-18-11(14)16/h5,10H,1,6-9H2,2-4H3,(H2,14,16)(H,15,17) |
Clave InChI |
YLYGPLGSAOZVSS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(COC(=O)N)COC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


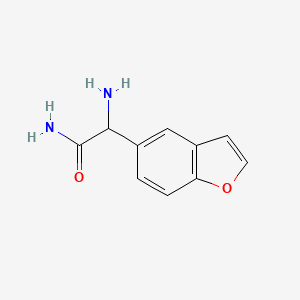
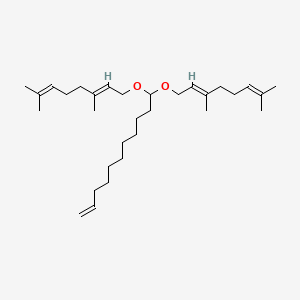
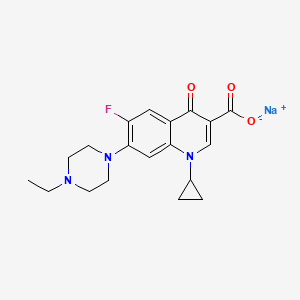
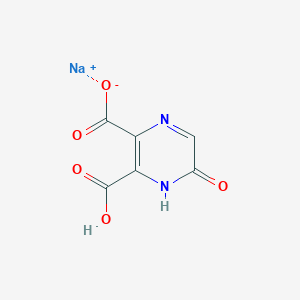
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
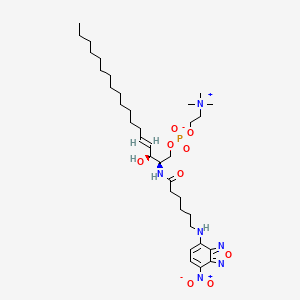


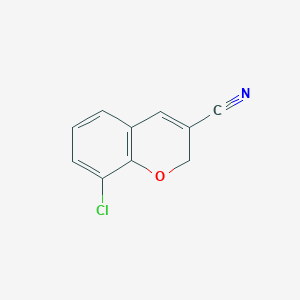
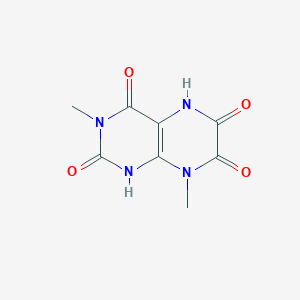
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
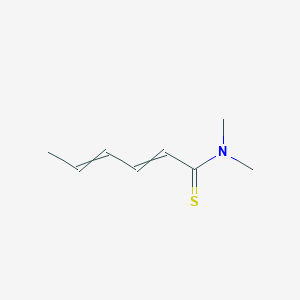
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
